molecular formula C17H19N5OS B10988796 N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

Cat. No.: B10988796
M. Wt: 341.4 g/mol
InChI Key: NQUVRQVOGZPQKU-UHFFFAOYSA-N
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Description

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound characterized by the presence of a thiadiazole ring, a pyrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions. The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones. The final step involves the coupling of the thiadiazole and pyrazole intermediates with a carboxamide group, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .

Scientific Research Applications

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is unique due to its combination of a thiadiazole ring, a pyrazole ring, and a carboxamide group. This unique structure imparts specific chemical and biological properties that can be exploited in various applications, making it distinct from other similar compounds .

Properties

Molecular Formula

C17H19N5OS

Molecular Weight

341.4 g/mol

IUPAC Name

2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C17H19N5OS/c1-11(2)9-15-19-20-17(24-15)18-16(23)14-10-13(21-22(14)3)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,18,20,23)

InChI Key

NQUVRQVOGZPQKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3

Origin of Product

United States

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